molecular formula C16H13NO6 B1666151 Avenanthramide C CAS No. 116764-15-9

Avenanthramide C

Cat. No. B1666151
M. Wt: 315.28 g/mol
InChI Key: IDUUXROOZBOOPH-QHHAFSJGSA-N
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Description

Avenanthramides (AVNs) are a group of phenolic alkaloids found mainly in oats . Avenanthramide C (Avn-C) is one of the three major AVNs and has been reported to be highly antioxidant and anti-inflammatory . It is also used as a reference standard for the determination of avenanthramide C in oats .


Synthesis Analysis

Avn-C has been synthesized from glucose in E. coli harboring tyrosine ammonia lyase (TAL), 4-coumarate:coenzyme A ligase (4CL), anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), and anthranilate synthase (trpEG) . Other AVNs such as Avn B, Avn C, Avn H, and Avn K were synthesized from Avn A or Avn G, using the same approach employed for the synthesis of Avn E and Avn F from Avn D .


Molecular Structure Analysis

Avn-C has a chemical formula of C16H13NO6 and a molecular weight of 315.28 .


Chemical Reactions Analysis

Avn-C has been found to suppress the expression of Matrix Metalloproteinase-9 (MMP-9) and cell migration through the MAPK/NF-κB signaling pathway in TNF-α-activated human arterial smooth-muscle cells .


Physical And Chemical Properties Analysis

Avn-C is a phenolic alkaloid compound . Its physicochemical properties, bioactivities, ADMET, and pharmacokinetic profile have been evaluated using various in silico parameters .

Scientific Research Applications

Metabolic Activity and Bioactive Metabolite Formation

Avenanthramide C (AVAs), a compound found exclusively in oats, is involved in significant metabolic activities. In mice and humans, AVAs undergo biotransformation producing various metabolites, some of which have shown bioactivity against human colon cancer cells. This suggests avenanthramide C's potential role in anti-cancer therapies and as a marker for oat consumption (Wang et al., 2015).

Anti-inflammatory Effects in Lung Cancer Cells

Avenanthramide C has been observed to suppress the hypoxia-induced increase in COX-2 protein levels in non-small-cell lung cancer cells, mediated through sirtuin1 activation. This indicates its potential utility in reducing lung inflammation under hypoxic conditions, particularly relevant for lung cancer therapy (Lim & Kang, 2020).

Neuroprotective Effects

In the context of brain health, avenanthramide C demonstrates neuroprotective effects in models of brain ischemia and reperfusion injury. It operates via the PI3K/Akt/GSK3β signaling pathway, suggesting its potential in treating neurological conditions like stroke or traumatic brain injury (Jin et al., 2020).

Antiatherogenic Potential

Avenanthramide C exhibits potential antiatherogenic activity. It affects the adhesion of monocytes to human aortic endothelial cells, expression of adhesion molecules, and production of proinflammatory cytokines and chemokines, indicating a role in preventing atherosclerosis (Liu et al., 2004).

Anti-inflammatory and Anti-itch Activity

Notably, avenanthramide C shows potent anti-inflammatory and anti-itch activities. This is particularly relevant in the context of dermatological conditions, where it can relieve itch and irritation associated with various skin diseases (Sur et al., 2008).

Antioxidant Activity in Humans

The compound's bioavailability and antioxidant action in humans have been characterized, showing increased antioxidant capacity in older adults. This underscores its potential in combating oxidative stress-related diseases (Chen et al., 2007).

Anti-inflammatory Effects in Postmenopausal Women

Avenanthramide supplementation has shown to reduce exercise-induced inflammation in postmenopausal women. This indicates its potential as a dietary supplement to manage inflammation and oxidative stress in aging populations (Koenig et al., 2014).

Future Directions

Future directions for improving AVN production in native producers and heterologous systems for food and feed use are being discussed . There is also ongoing research into the potential of AVNs, including Avn-C, as chemotherapeutics .

properties

IUPAC Name

2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c18-10-3-4-12(11(8-10)16(22)23)17-15(21)6-2-9-1-5-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)(H,22,23)/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUUXROOZBOOPH-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151507
Record name Avenanthramide C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avenanthramide C

CAS RN

116764-15-9
Record name Avenanthramide C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116764159
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Record name Avenanthramide C
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116764-15-9
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Record name AVENANTHRAMIDE C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
415
Citations
P Wang, H Chen, Y Zhu, J McBride, J Fu… - The Journal of …, 2015 - academic.oup.com
… Objectives: The aim of the present study was to investigate the metabolism of avenanthramide-C (2c), one of the major AVAs, in mice and by the human microbiota, as well as to …
Number of citations: 74 academic.oup.com
J Hastings, J Kenealey - Cancer Cell International, 2017 - cancerci.biomedcentral.com
Avenanthramides (AVN) are a relatively unstudied family of phytochemicals that could be novel chemotherapeutics. These compounds, found in oats, are non-toxic to healthy cells and …
Number of citations: 40 cancerci.biomedcentral.com
L Nie, M Wise, D Peterson, M Meydani - Free Radical Biology and …, 2006 - Elsevier
Previously, we reported that avenanthramide-c (Avn-c), one of the major avenanthramides, polyphenols of oats, inhibited the serum-induced proliferation of vascular smooth muscle …
Number of citations: 71 www.sciencedirect.com
TT Tran, WH Song, G Lee, HS Kim, D Park, YH Huh… - BMB …, 2021 - ncbi.nlm.nih.gov
Osteoarthritis (OA) is a degenerative disorder that can result in the loss of articular cartilage. No effective treatment against OA is currently available. Thus, interest in natural health …
Number of citations: 3 www.ncbi.nlm.nih.gov
VS Ramasamy, M Samidurai, HJ Park, M Wang… - Molecular …, 2020 - Springer
… Here, we report the effects of avenanthramide-C (Avn-C), a low molecular weight polyphenolic compound exclusively found in oats (Avena sativa), on synaptic dysfunction and memory …
Number of citations: 22 link.springer.com
MGQ Vazquez, DM Condado, BG Hernandez… - Biophysical …, 2020 - Elsevier
… Here, we report the anti-amyloid activity of Avenanthramide C (Avn-C), a low molecular weight polyphenolic compound exclusively found in oats (Avena sativa), with the highest …
Number of citations: 12 www.sciencedirect.com
H Dhakal, EJ Yang, S Lee, MJ Kim, MC Baek, B Lee… - Scientific Reports, 2019 - nature.com
Mast cells play a crucial role in allergic diseases via the release of inflammatory mediators, particularly histamine and pro-inflammatory cytokines. Avenanthramide (Avn) C, a …
Number of citations: 28 www.nature.com
N Altwaijry, TA El-Masry, BS Alotaibi… - Pakistan Journal of …, 2021 - researchgate.net
… The current examination planned to explore the defensive role of Avenanthramide-C (Avns) contrary to the lung toxicity initiated by Ag NPs injection in rats. 40 male Wistar rats were …
Number of citations: 15 www.researchgate.net
Z Pu, C Shen, W Zhang, H Xie… - Journal of Agricultural and …, 2022 - ACS Publications
… Avenanthramide C reduced ROS (reactive oxygen species)-… Avenanthramide C protects pyroptosis in a model of pediatric … demonstrated that Avenanthramide C protects pyroptosis …
Number of citations: 14 pubs.acs.org
JS Lim, HS Kim, SC Park, JT Park, HS Kim… - Mechanisms of Ageing …, 2020 - Elsevier
Senescent cells are deeply involved in the induction of tissue damage and aging-related diseases. The identification of factors that eliminate senescent cells or inhibit the senescence-…
Number of citations: 15 www.sciencedirect.com

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